molecular formula C17H21FN4O2 B3928985 N-ethyl-2-(ethylamino)-N-[2-(4-fluorophenoxy)ethyl]pyrimidine-5-carboxamide

N-ethyl-2-(ethylamino)-N-[2-(4-fluorophenoxy)ethyl]pyrimidine-5-carboxamide

Cat. No. B3928985
M. Wt: 332.4 g/mol
InChI Key: MTCKAJNTZHBVOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-(ethylamino)-N-[2-(4-fluorophenoxy)ethyl]pyrimidine-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is commonly referred to as EPE-316, and it has been shown to have promising effects in preclinical studies.

Mechanism of Action

The exact mechanism of action of EPE-316 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in various cellular processes. This inhibition can lead to changes in gene expression and protein synthesis, which can ultimately affect cellular behavior.
Biochemical and physiological effects:
EPE-316 has been shown to have a range of biochemical and physiological effects in preclinical studies. For example, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to improve cardiovascular function.

Advantages and Limitations for Lab Experiments

One advantage of using EPE-316 in lab experiments is that it has been shown to be relatively non-toxic in preclinical studies. Additionally, it has been shown to have a high degree of selectivity for certain enzymes, which can make it a useful tool for studying specific cellular processes. However, one limitation of using EPE-316 in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several potential future directions for research on EPE-316. One area of interest is the development of more efficient synthesis methods that could make it more widely available for research and potentially for therapeutic use. Additionally, further studies are needed to fully understand the mechanism of action of EPE-316 and to determine its potential as a therapeutic agent for various diseases. Finally, there is potential for the development of new derivatives of EPE-316 that could have improved efficacy and selectivity.

Scientific Research Applications

EPE-316 has been the subject of numerous scientific studies due to its potential as a therapeutic agent. Specifically, it has been investigated for its potential as a treatment for cancer, cardiovascular disease, and neurological disorders.

properties

IUPAC Name

N-ethyl-2-(ethylamino)-N-[2-(4-fluorophenoxy)ethyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2/c1-3-19-17-20-11-13(12-21-17)16(23)22(4-2)9-10-24-15-7-5-14(18)6-8-15/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCKAJNTZHBVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)C(=O)N(CC)CCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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